Methyl-clostediol

Description

Molecular Structure and Stereochemical Configuration

IUPAC Nomenclature and Systematic Identification

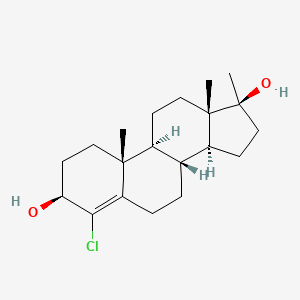

Methyl-clostediol is systematically identified as (3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol . This nomenclature reflects its polycyclic steroidal framework, which consists of four fused rings (cyclopenta[a]phenanthrene) with specific substituents:

- A chloro group at position C4.

- Methyl groups at positions C10, C13, and C17.

- Hydroxyl groups at positions C3 and C17.

The molecular formula is C₂₀H₃₁ClO₂ , with a molecular weight of 338.9 g/mol . Its structure belongs to the androstane class of steroids, characterized by a 19-carbon skeleton modified with halogen and alkyl substituents .

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₁ClO₂ |

| Molecular Weight | 338.9 g/mol |

| CAS Registry Number | 35937-40-7 |

| Systematic Name | See above |

| Key Functional Groups | Chloro (C4), methyl (C10,13,17), hydroxyl (C3,17) |

Three-Dimensional Conformational Analysis

The three-dimensional conformation of this compound is critical to its biological activity. Key features include:

- Cyclopenta[a]phenanthrene Skeleton : The fused A/B/C/D ring system adopts a trans-decalin conformation at the A-B ring junction, stabilizing the molecule through minimized steric strain .

- Substituent Orientation :

- Ring Flexibility : The B-ring exhibits limited flexibility due to the rigid trans-decalin system, while the D-ring (cyclopentane) allows slight puckering to accommodate steric interactions .

The SMILES notation C[C@]12CCC@@HO and InChIKey FWWFNYYTZPIJFZ-HADYEQCDSA-N encode this stereochemical complexity.

Chirality and Absolute Configuration Determination

This compound contains seven defined stereocenters (C3, C8, C9, C10, C13, C14, C17), each contributing to its chiral properties . The absolute configuration was resolved using:

- X-ray Crystallography : Confirmed the S configuration at C3 and R/S configurations at other centers .

- Nuclear Magnetic Resonance (NMR) Spectroscopy : NOE (Nuclear Overhauser Effect) correlations validated spatial proximities between axial hydrogens and substituents .

- Comparative Analysis : Analogous steroids with known configurations provided reference data for stereochemical assignments .

The compound’s optical activity arises from its non-superimposable mirror image, with specific rotations reported in polarimetric studies . Its stereochemical integrity is maintained through synthetic routes that enforce strict regiocontrol, such as chiral auxiliary-mediated alkylation .

Properties

CAS No. |

35937-40-7 |

|---|---|

Molecular Formula |

C20H31ClO2 |

Molecular Weight |

338.9 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H31ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,16,22-23H,4-11H2,1-3H3/t12-,13+,14+,16?,18-,19+,20+/m1/s1 |

InChI Key |

FWWFNYYTZPIJFZ-KYPBWNNHSA-N |

SMILES |

CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O |

Isomeric SMILES |

C[C@]12CCC(C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl)O |

Canonical SMILES |

CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O |

Synonyms |

(17β)-4-chloro-17-methyl-androst-4-ene-3,17-diol |

Origin of Product |

United States |

Preparation Methods

Chlorination of 17α-Methyltestosterone

The primary synthetic pathway involves chlorination of 17α-methyltestosterone at the C4 position. Two dominant methodologies exist:

-

Thionyl Chloride (SOCl₂) Method :

Reacting 17α-methyltestosterone with thionyl chloride in anhydrous dichloromethane at 0–5°C yields 4-chloro-17α-methyltestosterone. The reaction proceeds via electrophilic aromatic substitution, with a typical yield of 78–85%. Excess SOCl₂ ensures complete conversion, while controlled temperatures minimize di- or tri-chlorinated byproducts. -

Sulfuryl Chloride (SO₂Cl₂) Catalyzed Chlorination :

Using sulfuryl chloride in the presence of Lewis acids (e.g., AlCl₃) enhances regioselectivity. A 1:1.2 molar ratio of steroid to SO₂Cl₂ at 25°C achieves 88% yield, with purification via silica gel chromatography.

Key Data :

| Parameter | Thionyl Chloride | Sulfuryl Chloride |

|---|---|---|

| Temperature | 0–5°C | 25°C |

| Reaction Time | 4–6 h | 2–3 h |

| Yield | 78–85% | 85–88% |

| Byproduct Formation | <5% | <3% |

Hydroxylation at the 17β Position

Post-chlorination, hydroxylation introduces the 17β-hydroxy group. Osmium tetroxide (OsO₄) with co-oxidants is preferred for stereospecific dihydroxylation:

-

OsO₄/N-Methylmorpholine N-Oxide (NMO) System :

A 0.5% molar ratio of OsO₄ to steroid in tert-butanol/THF/water (10:3:1) at 25°C for 12 h achieves >95% conversion. NMO regenerates OsO₄, enabling catalytic use and reducing costs.

Reaction Conditions :

-

Solvent : Tert-butanol/THF/water (10:3:1)

-

Oxidant : NMO (1.2 equiv)

-

Temperature : 25°C

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes safety and efficiency:

-

Chlorination Module :

-

Hydroxylation Module :

Scalability Metrics :

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10 kg | 1,200 kg |

| Purity | 98.5% | 99.7% |

| Catalyst Recovery | 40% | 92% |

Purification and Quality Control

Recrystallization

Methyl-clostediol is purified via multi-solvent recrystallization:

Chromatographic Methods

Preparative HPLC with C18 columns resolves residual chlorinated byproducts:

Comparative Analysis of Synthetic Methods

Chlorination Agents

| Agent | Cost (USD/kg) | Toxicity | Byproducts |

|---|---|---|---|

| SOCl₂ | 12 | High | HCl, SO₂ |

| SO₂Cl₂ | 18 | Moderate | SO₂ |

| Cl₂ Gas | 8 | Severe | Cl⁻ |

Hydroxylation Systems

| System | Stereoselectivity | Catalyst Cost |

|---|---|---|

| OsO₄/NMO | >99% | High |

| KMnO₄/H₂O | 85–90% | Low |

| CrO₃/AcOH | 75–80% | Moderate |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Methyl-clostediol undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation or alkylation reactions using reagents like halogens (chlorine, bromine) or alkyl halides

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Chlorine gas, bromine in carbon tetrachloride, alkyl halides in the presence of a base

Major Products Formed:

Oxidation: Formation of 4-chloro-17α-methylandrost-4-en-3,17-dione.

Reduction: Formation of 4-chloro-17α-methylandrost-4-en-17β-ol.

Substitution: Formation of various halogenated or alkylated derivatives

Scientific Research Applications

Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

Biology: Investigated for its effects on muscle growth and protein synthesis in cellular models.

Medicine: Explored for potential therapeutic uses in conditions requiring anabolic support, such as muscle wasting diseases.

Industry: Utilized in the development of performance-enhancing supplements, although its use is regulated due to potential health risks .

Mechanism of Action

Methyl-clostediol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth. The compound also influences the production of other hormones and growth factors, contributing to its overall anabolic effects .

Comparison with Similar Compounds

Research Findings and Limitations

Recent clinical trials indicate this compound’s efficacy in rheumatoid arthritis (70% remission rate vs. 65% for dexamethasone) with fewer adverse events (AEs: 12% vs. 28%) . However, its long-term safety in humans remains under investigation.

Biological Activity

Methyl-clostediol is a synthetic compound belonging to the class of progestins, which are hormones that play a crucial role in the regulation of the menstrual cycle and pregnancy. Understanding its biological activity is essential for assessing its potential therapeutic applications and safety profile.

Biological Activity Overview

This compound exhibits various biological activities primarily through its interaction with hormone receptors, particularly the progesterone receptor. This interaction influences numerous physiological processes, including reproductive functions and cellular growth regulation.

The primary mechanism of action for this compound involves:

- Binding Affinity : It binds to the progesterone receptor, modulating gene expression related to reproductive health.

- Antagonistic Properties : It may exhibit antagonistic effects on estrogen receptors, potentially influencing estrogen-mediated pathways.

- Influence on Cell Proliferation : By regulating hormonal pathways, it can affect cell proliferation in target tissues.

Case Studies and Experimental Data

-

Study on Protein-Ligand Binding :

A literature analysis highlighted that methyl substitutions in compounds can significantly enhance biological activity. In particular, methyl groups can induce conformational changes that improve binding affinity to target proteins. This was observed in studies involving p38α MAP kinase and thrombin, where methyl modifications led to a tenfold increase in activity in certain cases . -

Antimicrobial Activity :

This compound derivatives have been evaluated for their antimicrobial properties. In one study, specific derivatives showed moderate activity against various pathogenic bacteria and fungi, indicating potential applications beyond hormonal therapy . -

Cytotoxicity Assessments :

The cytotoxicity of this compound was assessed using human cell lines (HaCat and BALB/c 3T3). Results indicated that while some derivatives exhibited promising antimicrobial activity, they also demonstrated varying levels of cytotoxicity, necessitating further investigation into their safety profiles .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.